molecular formula C12H8ClF3N2 B161884 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 125904-05-4

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No. B161884
M. Wt: 272.65 g/mol
InChI Key: FVIKTGLPBJRHKR-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .

Scientific Research Applications

Medicinal Chemistry Applications

Research on derivatives of the specified pyrimidine structure has demonstrated potential in the development of enzyme inhibitors, specifically targeting NF-kappaB and AP-1 transcription factors. These transcription factors are crucial in the regulation of genes involved in immune and inflammatory responses. The study by Palanki et al. (2000) explored modifications to enhance the compound's oral bioavailability and cell-based activity, finding that certain substitutions maintained activity while improving gastrointestinal permeability, indicating potential for therapeutic applications Palanki et al., 2000.

Molecular Electronics and Nonlinear Optics

The pyrimidine ring is a fundamental component in nucleic acids and has significant applications in nonlinear optics (NLO) and electronic materials. Hussain et al. (2020) conducted a comparative study between theoretical (DFT/TDDFT) and experimental analyses on thiopyrimidine derivatives, highlighting the NLO properties of these molecules, which are critical for optoelectronic applications. This study underscores the potential of pyrimidine derivatives in advancing materials science, especially in the development of new optoelectronic devices Hussain et al., 2020.

Chemical Synthesis and Structural Studies

Gandhi et al. (2016) focused on the synthesis and structural analysis of a specific pyrimidine derivative, revealing its utility in medicinal and pharmaceutical contexts. The study emphasized the importance of weak intermolecular interactions in stabilizing the crystal structure of these compounds, which could influence their pharmacological properties. Such research is pivotal for designing drugs with desired efficacy and stability Gandhi et al., 2016.

Supramolecular Chemistry

Beijer et al. (1998) investigated the dimerization of ureidopyrimidinones, leveraging the hydrogen bonding capability of pyrimidine derivatives. This study provides insights into the design of supramolecular structures, which have broad applications ranging from molecular recognition to the construction of complex molecular architectures Beijer et al., 1998.

properties

IUPAC Name

4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIKTGLPBJRHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463101
Record name 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

CAS RN

125904-05-4
Record name 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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